1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carbaldehyde group attached to a pyrazole ring. The unique structural features of this compound make it a valuable entity in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-bromo-1H-pyrazole with difluoromethylating agents to introduce the difluoromethyl group . The carbaldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The compound’s interactions with molecular targets often involve pathways related to oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and methyl groups but lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
1-(Trifluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The trifluoromethyl group provides different electronic properties compared to the difluoromethyl group, affecting the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields .
Properties
Molecular Formula |
C6H6F2N2O |
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Molecular Weight |
160.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6F2N2O/c1-4-5(3-11)2-9-10(4)6(7)8/h2-3,6H,1H3 |
InChI Key |
PQIQAFGCOOUUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)C=O |
Origin of Product |
United States |
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